![molecular formula C24H15FN2O5 B2913170 methyl 4-(7-fluoro-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate CAS No. 634569-63-4](/img/structure/B2913170.png)
methyl 4-(7-fluoro-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate
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Description
Scientific Research Applications
Synthesis and Structural Analysis
Research into compounds with structural similarities to methyl 4-(7-fluoro-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate often focuses on their synthesis and structural elucidation. For instance, the study of boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, reveals insights into their synthesis via substitution reactions and structural confirmation through techniques like FTIR, NMR spectroscopy, and X-ray diffraction (Huang et al., 2021). These methods are crucial for understanding the molecular geometry and electronic properties of similar compounds.
Physicochemical and Biological Properties
Further research delves into the detailed spectroscopic characteristics, chemical, and biological activities of related compounds. Theoretical and experimental studies explore molecular geometries, vibrational spectra, molecular electrostatic potential, and electronic properties using density functional theory (DFT). These studies aid in understanding the chemical reactivity and biological activities of such compounds, comparing activities with known anti-tumor and anti-proliferative standards, indicating potential pharmaceutical applications (Al-Otaibi et al., 2021).
Application in Antibacterial Activity
Additionally, the synthesis of novel compounds and evaluation of their antibacterial activity highlight the potential pharmaceutical applications. For example, novel series of compounds have been synthesized and assessed for their antibacterial effectiveness, indicating promising applications in developing new antibacterial agents (El-Haggar et al., 2015).
properties
IUPAC Name |
methyl 4-(7-fluoro-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15FN2O5/c1-31-24(30)14-7-5-13(6-8-14)20-19-21(28)16-12-15(25)9-10-17(16)32-22(19)23(29)27(20)18-4-2-3-11-26-18/h2-12,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCXMPQQLZTWED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=C(C3=O)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(7-fluoro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate |
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